Predicted Blood-Brain Barrier (BBB) Penetration Probability: 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one vs. 18-Norabieta-8,11,13-trien-4-ol
A direct cross-study comparison of computational ADMET profiles shows a lower predicted probability for BBB penetration. The target compound (C19H26O2, with a 4-hydroxyl and 7-ketone) has a predicted BBB penetration probability of 75.00% [1]. In contrast, the close analog 18-Norabieta-8,11,13-trien-4-ol (C19H28O, lacking the 7-ketone) has a predicted probability of 72.50% [2]. While both predictions are positive, the quantitative difference in probability suggests a subtle but distinct central nervous system penetration profile, which is critical for studies targeting neurological endpoints.
| Evidence Dimension | Predicted Blood-Brain Barrier Penetration Probability |
|---|---|
| Target Compound Data | 75.00% (admetSAR 2.0) |
| Comparator Or Baseline | 18-Norabieta-8,11,13-trien-4-ol (CAS 22478-65-5): 72.50% (admetSAR 2.0) |
| Quantified Difference | +2.50 percentage points higher probability for target compound |
| Conditions | In silico prediction using the admetSAR 2.0 model |
Why This Matters
This differentiates the target compound's CNS exposure risk profile from its analog, guiding compound selection for peripheral vs. central target screening.
- [1] Plantaedb. ADMET Properties for 19-r-4-Hydroxyabieta-8,11,13-trien-7-one. View Source
- [2] Plantaedb. ADMET Properties for 18-Norabieta-8,11,13-trien-4-ol. View Source
